molecular formula C32H32N2O2 B8252683 (R)-2,2'-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

(R)-2,2'-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8252683
M. Wt: 476.6 g/mol
InChI Key: GSYYZBATXJFEKJ-NSOVKSMOSA-N
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Description

®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:

    Formation of the oxazoline rings: This is achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the oxazoline units to the binaphthalene core: This step often involves the use of a coupling reagent such as a phosphine or a palladium catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: This includes the use of high-throughput screening to identify the most efficient catalysts and reaction parameters.

    Scale-up of the synthesis: This involves the use of larger reactors and continuous flow techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound’s ability to induce chirality makes it useful in the study of biological molecules and their interactions.

    Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.

    Industry: The compound is used in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which ®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves:

    Coordination to metal centers: The oxazoline rings coordinate to metal centers, forming a chiral environment that facilitates asymmetric catalysis.

    Induction of chirality: The chiral environment induces enantioselectivity in the catalytic reactions, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: This is the enantiomer of the compound and exhibits similar properties but with opposite chirality.

    2,2’-Bis(oxazoline)-1,1’-binaphthalene: This compound lacks the isopropyl groups but retains the oxazoline and binaphthalene core.

Uniqueness

®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality makes it a valuable tool in the synthesis of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and materials science.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[1-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O2/c1-19(2)27-17-35-31(33-27)25-15-13-21-9-5-7-11-23(21)29(25)30-24-12-8-6-10-22(24)14-16-26(30)32-34-28(18-36-32)20(3)4/h5-16,19-20,27-28H,17-18H2,1-4H3/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYYZBATXJFEKJ-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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